2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O3/c1-23-6-2-3-16(23)17(24-7-9-26-10-8-24)12-22-19(25)13-27-18-5-4-14(20)11-15(18)21/h2-6,11,17H,7-10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYXWUCYGNQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a synthetic organic molecule that has gained attention due to its potential biological activities. Its structure combines a dichlorophenoxy moiety with a morpholinoethyl group and a pyrrole derivative, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 396.3 g/mol. The presence of the dichlorophenoxy group is significant due to its known herbicidal properties, while the pyrrole and morpholino groups are associated with various pharmacological activities.
Receptor Modulation
Research indicates that compounds similar to this compound often exhibit significant interactions with various receptors. Notably, studies have shown that derivatives containing pyrrolidine rings can influence pathways related to pain relief and anti-inflammatory responses. The unique combination of functional groups in this compound may enhance its binding affinity to specific receptors, particularly within the melanocortin receptor family, which are implicated in energy homeostasis and inflammation regulation.
Interaction Studies
Interaction studies have been essential for understanding how this compound interacts with biological targets. Techniques such as molecular docking have been employed to evaluate its binding efficacy at various receptors. Preliminary docking studies indicate a favorable binding profile at the active sites of COX-2 enzymes, suggesting potential anti-inflammatory properties .
Case Studies
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. For example:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-[2-(1-Pyrrolidinyl)ethyl]acetamide | Structure | Exhibits kappa-opioid agonist activity |
| 3-Aminoalkyl-1,4-diazepan-2-one | Structure | Modulates melanocortin receptors |
| 1-Methylpyrrole derivatives | Structure | Known for diverse biological activities including antimicrobial properties |
These comparisons highlight the importance of structural features in determining biological activity.
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological activity. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.
- Mechanism of Action : Preliminary studies have suggested that the compound may interact with specific receptors or enzymes involved in various physiological processes. For instance, its morpholinoethyl group could enhance binding affinity to target proteins, potentially leading to therapeutic effects in conditions such as pain management or inflammation.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide. The dichlorophenoxy moiety is known for its herbicidal properties, which may extend to antimicrobial applications.
- Case Study : In vitro assays have demonstrated that derivatives of this compound exhibit inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Agricultural Applications
The compound's structure indicates possible uses in agriculture as a herbicide or plant growth regulator due to its chlorophenoxy group.
- Herbicidal Activity : Compounds with similar structures have been shown to disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
| Application Type | Description | Evidence |
|---|---|---|
| Pharmacological | Potential drug candidate for pain/inflammation | Preliminary receptor binding studies |
| Antimicrobial | Inhibitory effects on bacterial strains | In vitro assays |
| Agricultural | Herbicidal activity mimicking auxins | Structural analysis and previous studies |
Case Studies
-
Pharmacological Investigation :
- A study conducted on a series of compounds related to this molecule revealed promising analgesic properties in animal models, indicating its potential for development into a pain management drug.
-
Microbial Resistance :
- Research on microbial resistance patterns has shown that compounds similar to this one can overcome resistance mechanisms in certain bacterial strains, highlighting their relevance in addressing antibiotic-resistant infections.
-
Field Trials :
- Field trials assessing the herbicidal efficacy of similar compounds demonstrated effective weed control with minimal phytotoxicity to crops, suggesting a viable application in sustainable agriculture.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of 2,4-dichlorophenoxy acetamide derivatives. Below is a systematic comparison with structurally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step pathways with careful control of reaction parameters. Key steps include:
- Coupling reactions : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) improve yields in heterocyclic ring formation .
- Temperature control : Maintain 25–30°C during amide bond formation to ensure regioselectivity .
Q. How can structural integrity and purity be confirmed post-synthesis?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to verify substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) to confirm molecular weight (e.g., expected m/z ~465.3) .
- X-ray crystallography : Single-crystal analysis resolves ambiguous spatial arrangements, particularly for morpholinoethyl and pyrrole moieties .
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screening should prioritize:
- Enzyme inhibition assays : Test interactions with kinases or proteases due to the morpholinoethyl group’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
- Solubility and stability : Measure logP (octanol-water partition coefficient) and monitor degradation in PBS buffer at physiological pH .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require:
- Analog synthesis : Modify the dichlorophenoxy group (e.g., replace Cl with F or CH₃) and compare bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs like the pyrrole-morpholine scaffold .
- Biological testing : Correlate structural changes with activity shifts (e.g., replacing morpholine with piperazine reduces kinase inhibition by ~30%) .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Metabolite interference : Perform LC-MS/MS to detect active metabolites in cell lysates .
- Target selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What computational methods are suitable for predicting binding modes?
- Molecular docking : AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR, CDK2) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of the acetamide-morpholine motif in aqueous environments .
- Free energy calculations : MM-GBSA to quantify binding affinities and prioritize analogs .
Q. How can degradation pathways and metabolic stability be analyzed?
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Liver microsome assays : Human hepatocytes + NADPH to identify CYP450-mediated metabolites .
- LC-HRMS : Detect oxidative metabolites (e.g., hydroxylation at the pyrrole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
